molecular formula C22H21ClFN3O2 B13743042 Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-

Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-

Cat. No.: B13743042
M. Wt: 413.9 g/mol
InChI Key: NXRASPSNXDNVJR-UHFFFAOYSA-N
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Description

Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of isoxazole and piperazine rings, along with chloro and fluoro substituents on the phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the piperazine moiety. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the compound’s structure.

Scientific Research Applications

Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . For example, it may inhibit acetylcholinesterase, affecting nerve transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- is unique due to its combination of isoxazole and piperazine rings, along with the specific chloro and fluoro substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21ClFN3O2

Molecular Weight

413.9 g/mol

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H21ClFN3O2/c1-14-5-3-6-16(13-14)26-9-11-27(12-10-26)22(28)19-15(2)29-25-21(19)20-17(23)7-4-8-18(20)24/h3-8,13H,9-12H2,1-2H3

InChI Key

NXRASPSNXDNVJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C

Origin of Product

United States

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